molecular formula C10H19N3 B11739246 N-butyl-1-propyl-1H-pyrazol-3-amine

N-butyl-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11739246
M. Wt: 181.28 g/mol
InChI Key: UKRXEFYCRRZUNV-UHFFFAOYSA-N
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Description

N-butyl-1-propyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a pyrazole ring substituted with a butyl group at the N1 position and a propylamine moiety at the C3 position. Pyrazole-based compounds are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-butyl-1-propylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-3-5-7-11-10-6-9-13(12-10)8-4-2/h6,9H,3-5,7-8H2,1-2H3,(H,11,12)

InChI Key

UKRXEFYCRRZUNV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN(C=C1)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1-propyl-1H-pyrazol-3-amine typically involves the condensation of hydrazines with 1,3-dielectrophilic nitriles. This pathway is efficient and straightforward, often carried out under mild conditions . The reaction can be catalyzed by acids or bases, depending on the desired reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, utilizing optimized reaction conditions and catalysts to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions: N-butyl-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-butyl-1-propyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between N-butyl-1-propyl-1H-pyrazol-3-amine and its analogs:

Compound Name Substituents (Position) Key Functional Groups Hydrogen Bonding Capacity
This compound (Target) N1: butyl; C3: propylamine Amine (-NH-) Strong donor (amine N-H)
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine N1: pyridin-3-yl; C3: methyl; C4: cyclopropylamine Amine (-NH-), pyridine Moderate donor (amine N-H; pyridine N)
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine N1: pyridin-3-yl; C3: methyl; C4: methylthiopropylamine Thioether (-S-), amine Weak donor (amine N-H; thioether S lacks H-bonding)
N-{2-[(1-benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine N1: benzyl; C5: ethoxypropylamine Ether (-O-), benzyl Moderate donor (ether O; amine N-H)

Key Observations :

  • The methylthio group in the analog from introduces sulfur, which may enhance lipophilicity but reduce hydrogen-bonding capacity.

Spectroscopic and Analytical Data

Available data for analogs (Table 2):

Compound Name Melting Point (°C) HRMS (ESI) m/z [M+H]+ Key Spectral Features (NMR)
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 215 δ 8.87 (pyridine H), δ 2.25 (cyclopropyl CH2)
Target Compound (Inferred) ~90–100 (estimated) ~210–220 δ 1.0–1.5 (alkyl CH2/CH3), δ 3.2 (amine NH)

Notes:

  • The target’s alkyl substituents would likely produce upfield shifts in $ ^1H $ NMR compared to aromatic analogs .
  • HRMS data would confirm molecular weight differences due to substituent variations.

Hydrogen Bonding and Crystallography

Hydrogen bonding significantly influences molecular aggregation and crystal packing .

  • Pyridine-Containing Analogs : Pyridinyl nitrogen may participate in weaker hydrogen bonds (e.g., C-H···N interactions) .
  • Benzyl/Ether Analogs : Ether oxygen in could accept hydrogen bonds, while benzyl groups promote van der Waals interactions.

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